molecular formula C25H19N3O4 B2479374 8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 873857-26-2

8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2479374
CAS No.: 873857-26-2
M. Wt: 425.444
InChI Key: JKEYAFKUJZMUSR-UHFFFAOYSA-N
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Description

The compound “8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. It includes an imidazo[1,2-a]pyridine ring, which is a fused ring system containing an imidazole ring and a pyridine ring . This class of compounds has attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Scientific Research Applications

Crystal Structure and Polymorphism

The compound 8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is structurally related to chromene derivatives, which exhibit interesting crystallographic properties. For example, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives show diverse crystallographic forms and polymorphism, highlighting the significance of studying the crystal structure of similar compounds for potential applications in material science and drug formulation (Reis et al., 2013).

Synthesis and Derivatives

The synthesis of novel heterocyclic compounds derived from chromene carboxamide frameworks, including structures similar to the subject compound, is a significant area of research. These synthesized compounds show promise in various biomedical applications, such as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Biochemical Interactions and Molecular Docking

Studies involving related chromene carboxamide compounds, particularly in the context of molecular docking and biochemical interactions, provide insights into their potential therapeutic applications. For instance, derivatives of 2H-chromene-3-carboxamide have been studied for their interactions with specific biological targets, offering a basis for the development of novel pharmacological agents (Ghani et al., 2022).

Antibacterial and Antifungal Applications

Compounds structurally related to this compound have demonstrated significant antibacterial and antifungal properties. This is exemplified in studies exploring the antimicrobial activities of chromene-2-one derivatives, suggesting potential applications in the development of new antimicrobial agents (Mahesh et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Properties

IUPAC Name

8-methoxy-N-[3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4/c1-15-6-3-11-22-27-20(14-28(15)22)16-7-4-9-18(12-16)26-24(29)19-13-17-8-5-10-21(31-2)23(17)32-25(19)30/h3-14H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEYAFKUJZMUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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